molecular formula C36H60N2O4S4 B10824852 2-(octyldisulfanyl)ethyl 3-[2-(1H-indol-3-yl)ethyl-[3-[2-(octyldisulfanyl)ethoxy]-3-oxopropyl]amino]propanoate

2-(octyldisulfanyl)ethyl 3-[2-(1H-indol-3-yl)ethyl-[3-[2-(octyldisulfanyl)ethoxy]-3-oxopropyl]amino]propanoate

Cat. No.: B10824852
M. Wt: 713.1 g/mol
InChI Key: CUQWZMJHMHGHEV-UHFFFAOYSA-N
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Description

NT1-O12B is an endogenous chemical and a neurotransmitter-derived lipidoid (NT-lipidoid). It serves as an effective carrier for enhancing brain delivery of several blood-brain barrier (BBB)-impermeable cargos. By incorporating NT1-O12B into BBB-impermeable lipid nanoparticles (LNPs), these LNPs gain the ability to cross the BBB .

Preparation Methods

Industrial Production Methods: Unfortunately, information regarding industrial-scale production methods for NT1-O12B remains scarce. Research in this area is ongoing, and further studies are needed to establish large-scale synthesis protocols.

Chemical Reactions Analysis

Types of Reactions: While specific reactions involving NT1-O12B are not well-documented, we can infer that it likely undergoes various chemical transformations. These may include oxidation, reduction, substitution, and other organic reactions.

Common Reagents and Conditions: Without precise data, we can only speculate on the reagents and conditions. typical lipidoid chemistry involves lipid tail modifications, which could be achieved through standard organic synthesis techniques.

Major Products: The major products resulting from NT1-O12B reactions would depend on the specific reactions performed. Further research is necessary to elucidate these products.

Scientific Research Applications

NT1-O12B’s applications extend across multiple scientific disciplines:

    Chemistry: Researchers may explore its use as a versatile lipidoid for drug delivery systems.

    Biology: NT1-O12B could facilitate targeted delivery of therapeutic agents to neuronal cells.

    Medicine: Its BBB-crossing ability holds promise for treating neurological disorders.

    Industry: NT1-O12B’s unique properties may find applications in nanomedicine and neuropharmacology.

Mechanism of Action

The precise mechanism by which NT1-O12B exerts its effects remains an active area of investigation. It likely involves interactions with specific receptors, transporters, or cellular pathways within the brain.

Comparison with Similar Compounds

Properties

Molecular Formula

C36H60N2O4S4

Molecular Weight

713.1 g/mol

IUPAC Name

2-(octyldisulfanyl)ethyl 3-[2-(1H-indol-3-yl)ethyl-[3-[2-(octyldisulfanyl)ethoxy]-3-oxopropyl]amino]propanoate

InChI

InChI=1S/C36H60N2O4S4/c1-3-5-7-9-11-15-27-43-45-29-25-41-35(39)20-23-38(22-19-32-31-37-34-18-14-13-17-33(32)34)24-21-36(40)42-26-30-46-44-28-16-12-10-8-6-4-2/h13-14,17-18,31,37H,3-12,15-16,19-30H2,1-2H3

InChI Key

CUQWZMJHMHGHEV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCSSCCOC(=O)CCN(CCC1=CNC2=CC=CC=C21)CCC(=O)OCCSSCCCCCCCC

Origin of Product

United States

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